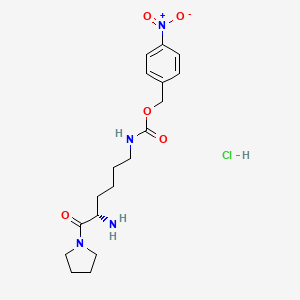
H-Lys{Z(4-NO2)}-pyrrolidide.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Lys{Z(4-NO2)}-pyrrolidide.HCl, also known as 4-nitrobenzyl (5S)-5-amino-6-oxo-6-(1-pyrrolidinyl)hexylcarbamate hydrochloride, is a synthetic compound with a molecular weight of 414.88 g/mol . This compound is characterized by its white to yellow solid form and is primarily used in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys{Z(4-NO2)}-pyrrolidide.HCl involves the protection of the lysine amino group with a 4-nitrobenzyl group. The reaction typically proceeds under mild conditions to avoid the decomposition of sensitive functional groups . The final product is obtained by the reaction of the protected lysine derivative with pyrrolidine, followed by hydrochloric acid treatment to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
H-Lys{Z(4-NO2)}-pyrrolidide.HCl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives and substituted benzyl derivatives .
Applications De Recherche Scientifique
H-Lys{Z(4-NO2)}-pyrrolidide.HCl is widely used in scientific research due to its unique properties. Some of its applications include:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Lys{Z(4-NO2)}-pyrrolidide: The non-hydrochloride form of the compound.
DPP-IV-IN-2: Another inhibitor of dipeptidyl peptidase IV with a similar structure.
Uniqueness
Its hydrochloride form enhances its solubility and stability, making it more suitable for various research applications .
Propriétés
Formule moléculaire |
C18H27ClN4O5 |
|---|---|
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl N-[(5S)-5-amino-6-oxo-6-pyrrolidin-1-ylhexyl]carbamate;hydrochloride |
InChI |
InChI=1S/C18H26N4O5.ClH/c19-16(17(23)21-11-3-4-12-21)5-1-2-10-20-18(24)27-13-14-6-8-15(9-7-14)22(25)26;/h6-9,16H,1-5,10-13,19H2,(H,20,24);1H/t16-;/m0./s1 |
Clé InChI |
OWJFHHKBDXYKJW-NTISSMGPSA-N |
SMILES isomérique |
C1CCN(C1)C(=O)[C@H](CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
SMILES canonique |
C1CCN(C1)C(=O)C(CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


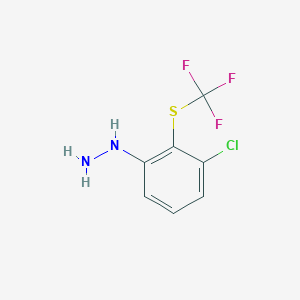
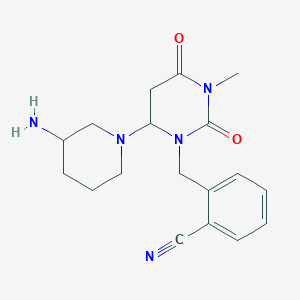




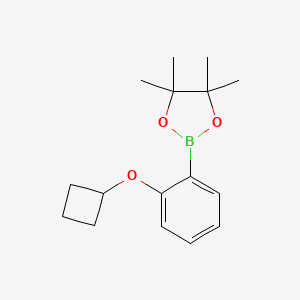
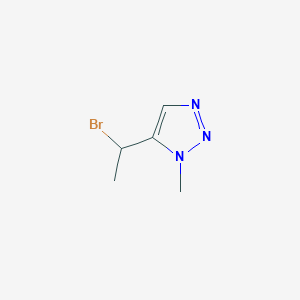


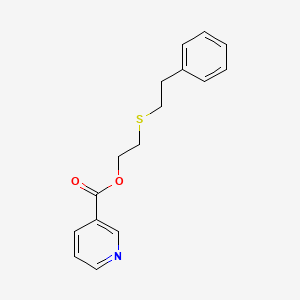

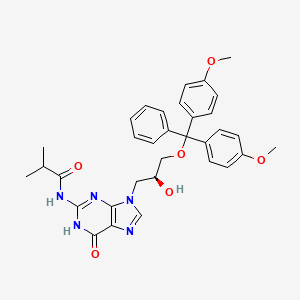
![(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride](/img/structure/B14051267.png)
